2-(2-Chlorophenyl)-1-(2-phenylmorpholino)ethanone

Description

For instance, 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone (CAS 339097-80-2, molecular formula C₁₂H₁₄ClNO₂S) shares a morpholino substituent and a 2-chlorophenyl group, though it differs by a sulfanyl linkage instead of a phenylmorpholino moiety . Such compounds typically exhibit moderate molecular weights (e.g., 271.76 g/mol for the sulfanyl derivative) and are utilized in bulk chemical synthesis . The morpholino group likely enhances solubility in polar solvents, while the chlorophenyl moiety may influence biological activity or stability .

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(2-phenylmorpholin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-16-9-5-4-8-15(16)12-18(21)20-10-11-22-17(13-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWLMOQPYAUMGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chlorophenyl)-1-(2-phenylmorpholino)ethanone, also known by its CAS number 1210188-61-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

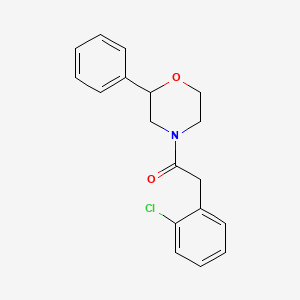

The chemical structure of this compound can be represented as follows:

This compound features a chlorophenyl group and a morpholino moiety, which are significant for its biological interactions.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is believed to function as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it can disrupt normal cellular processes such as proliferation and survival, leading to apoptosis in cancer cells.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, the compound demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, suggesting potent cytotoxic effects.

Table 1: IC50 Values Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.65 |

| U-937 (Leukemia) | 1.26 |

| HeLa (Cervical) | 0.76 |

These results indicate that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

These findings suggest that the compound may have therapeutic potential in treating bacterial infections.

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the molecular structure of this compound affect its biological activity. Substitutions at various positions on the phenyl or morpholine rings have been explored to enhance potency and selectivity.

Key Findings from SAR Studies:

- Morpholine Substituents: Replacing morpholine with less polar groups increased potency significantly.

- Chlorine Substitution: The presence of chlorine on the phenyl ring was found to enhance binding affinity to target enzymes.

Table 3: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Morpholine → Piperidine | Increased potency by 4-fold |

| Chlorine substitution | Enhanced binding affinity |

Case Studies

A notable study evaluated the efficacy of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Morpholino vs. Tetrazole vs.

Physical State: Thiolane-containing derivatives are liquids (e.g., CAS 1536935-92-8), whereas morpholino and tetrazole analogs are solids, likely due to stronger intermolecular forces .

Functional and Application Comparisons

- Pharmaceutical Relevance: The tetrazole-containing compound (CAS 1259059-71-6) is critical as a reference standard for API Cenobamate, highlighting its role in quality control during drug development . In contrast, the sulfanyl-morpholino derivative (CAS 339097-80-2) lacks direct pharmaceutical applications but is produced in bulk for synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.